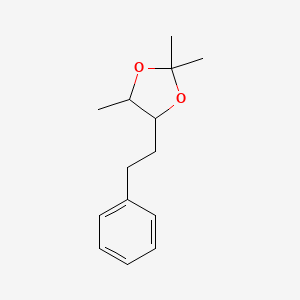
2,2,4-Trimethyl-5-(2-phenylethyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trimethyl-5-(2-phenylethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at positions 1 and 3. This specific compound is characterized by the presence of three methyl groups and a phenylethyl group attached to the dioxolane ring, making it a unique and interesting molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-5-(2-phenylethyl)-1,3-dioxolane typically involves the reaction of acetone with phenylethyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions usually involve refluxing the reactants in an organic solvent such as toluene or benzene, with a strong acid like sulfuric acid or p-toluenesulfonic acid as the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4-Trimethyl-5-(2-phenylethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxolane ring into diols or other reduced forms.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of phenylacetic acid or acetophenone derivatives.
Reduction: Formation of diols or alcohol derivatives.
Substitution: Formation of halogenated or substituted phenylethyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,4-Trimethyl-5-(2-phenylethyl)-1,3-dioxolane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2,4-Trimethyl-5-(2-phenylethyl)-1,3-dioxolane involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The dioxolane ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-Trimethyl-1,3-dioxolane: Lacks the phenylethyl group, making it less complex and potentially less versatile in applications.
2,2-Dimethyl-5-(2-phenylethyl)-1,3-dioxolane: Similar structure but with fewer methyl groups, which may affect its reactivity and properties.
2,2,4-Trimethyl-5-(2-methylphenyl)-1,3-dioxolane: Contains a methyl-substituted phenyl group, leading to different steric and electronic effects.
Uniqueness
2,2,4-Trimethyl-5-(2-phenylethyl)-1,3-dioxolane is unique due to the combination of its three methyl groups and the phenylethyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications, offering versatility and potential for the development of new materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
827608-96-8 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
2,2,4-trimethyl-5-(2-phenylethyl)-1,3-dioxolane |
InChI |
InChI=1S/C14H20O2/c1-11-13(16-14(2,3)15-11)10-9-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3 |
InChI-Schlüssel |
KUFNRHHBYQEPTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(OC(O1)(C)C)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14231018.png)
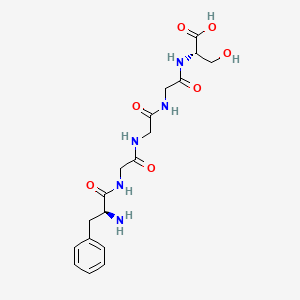
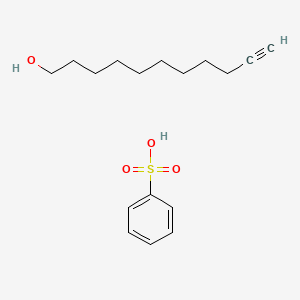
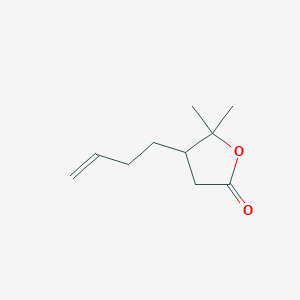
![3,5-Dichloro-4-[1,2-diamino-2-(2-fluoro-4-hydroxyphenyl)ethyl]phenol](/img/structure/B14231037.png)
![S-{4-[(4-Isocyanophenyl)ethynyl]phenyl} ethanethioate](/img/structure/B14231045.png)


![1,14-Bis[(4-methylphenyl)sulfanyl]-3,6,9,12-tetraoxatetradecane](/img/structure/B14231071.png)
![N-[7-(Hydroxyamino)-7-oxoheptyl]pyridine-2-carboxamide](/img/structure/B14231075.png)
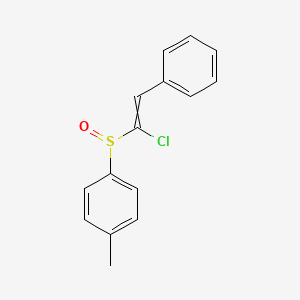

![(3S)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B14231096.png)
![[(Phenoxycarbonyl)oxy]acetic acid](/img/structure/B14231099.png)
